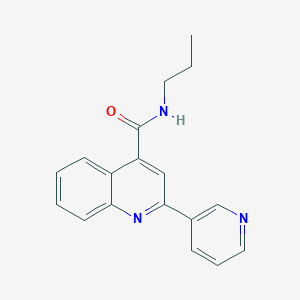

![molecular formula C12H16N6OS B4623828 2-[(5-丁基-4H-1,2,4-三唑-3-基)硫代]-N-2-嘧啶基乙酰胺](/img/structure/B4623828.png)

2-[(5-丁基-4H-1,2,4-三唑-3-基)硫代]-N-2-嘧啶基乙酰胺

描述

Synthesis Analysis

The synthesis of related compounds often involves electrophilic building blocks and a series of reactions leading to ring annulation. For instance, 2-Chloro-N-phenylacetamide and N-(benzo[d]thiazol-2-yl)-2-chloroacetamide have been used as electrophilic components to produce thiazolo[3,2-a]pyrimidinone derivatives through a process that includes the elimination of by-products such as aniline or 2-aminobenzothiazole (Janardhan et al., 2014).

Molecular Structure Analysis

Structural elucidation of similar compounds is generally achieved through analytical and spectral studies, including single crystal X-ray data. This rigorous analysis confirms the molecular structure of the synthesized compounds, ensuring the accuracy of the synthetic route (Janardhan et al., 2014).

Chemical Reactions and Properties

Compounds within this chemical family engage in various chemical reactions. For example, acylthiosemicarbazide can undergo base-catalyzed cyclization to form 1,2,4-triazolin-3-thione derivatives, which are further reactable with chloroacetic acid to yield specific S-carboxymethyl derivatives. These processes highlight the chemical versatility and reactivity of the core structure, leading to the formation of diverse compounds with unique properties (Mekuskiene et al., 1998).

Physical Properties Analysis

The physical properties of these compounds are closely related to their molecular structure and can be inferred from their synthesis and structural analysis. Properties such as solubility, melting points, and crystal structure can be derived from the compound's molecular framework and substituents.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group interactions, are determined by the core structure and the specific substituents present in the compound. The synthesis routes and reactions indicate a high degree of reactivity towards nucleophilic and electrophilic agents, allowing for further functionalization and modification of the core structure.

For a more detailed understanding of the synthesis, molecular structure, chemical reactions, and properties of "2-[(5-butyl-4H-1,2,4-triazol-3-yl)thio]-N-2-pyrimidinylacetamide" and related compounds, the cited references provide comprehensive insights (Janardhan et al., 2014); (Mekuskiene et al., 1998).

科学研究应用

三唑并[1,5-c]嘧啶作为潜在抗哮喘剂的合成

三唑并[1,5-c]嘧啶已被确认为介质释放抑制剂,显示出作为潜在抗哮喘剂的希望。合成涉及芳基酰胺与乙酰乙酸乙酯钠或丙炔酸乙酯反应生成嘧啶酮,然后进行一系列化学转化得到所需的 triazolo[1,5-c]pyrimidines。建议对显示出最佳活性的化合物进行进一步的药理和毒理学研究 (Medwid 等,1990)。

杂环化合物的杀虫剂评估

一项针对棉铃虫斜纹夜蛾的各种杂环化合物的杀虫剂评估研究,利用 2-氰基-N-(5-乙基-1,3,4-噻二唑-2-基)乙酰胺作为合成不同杂环化合物的先驱,包括三唑并[5,1-c]三嗪。测试了这些化合物对害虫的有效性,为其在农业害虫管理中的潜在用途提供了见解 (Fadda 等,2017)。

癌症治疗的抗叶酸剂

一系列合成的 2-氨基嘧啶作为组胺 H4 受体 (H4R) 的配体,在针对癌症的效力优化中显示出结构-活性关系 (SAR) 研究的希望。评估了这些化合物的抗炎和抗伤害感受性活性,突出了 H4R 拮抗剂在癌症疼痛管理中的治疗潜力 (Altenbach 等,2008)。

稠合噻唑并[3,2-a]嘧啶酮的合成

对 N-芳基-2-氯乙酰胺的研究导致了噻唑并[3,2-a]嘧啶酮衍生物的形成,展示了一种创建环并产物的方法。这些化合物通过分析和光谱研究得到证实,包括单晶 X 射线数据,证明了氯乙酰胺在合成新型杂环化合物中的多功能性 (Janardhan 等,2014)。

属性

IUPAC Name |

2-[(5-butyl-1H-1,2,4-triazol-3-yl)sulfanyl]-N-pyrimidin-2-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N6OS/c1-2-3-5-9-15-12(18-17-9)20-8-10(19)16-11-13-6-4-7-14-11/h4,6-7H,2-3,5,8H2,1H3,(H,15,17,18)(H,13,14,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUNZOSQRJHMWSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NC(=NN1)SCC(=O)NC2=NC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N6OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(5-butyl-4H-1,2,4-triazol-3-yl)thio]-N-2-pyrimidinylacetamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-({1-[(3,4-dichlorobenzyl)sulfonyl]-4-piperidinyl}carbonyl)-4-methylpiperazine](/img/structure/B4623745.png)

![N-(2,4-dibromophenyl)-5-methyl-4-[(4-nitro-1H-pyrazol-1-yl)methyl]-3-isoxazolecarboxamide](/img/structure/B4623756.png)

![ethyl N-({[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]amino}carbonyl)glycinate](/img/structure/B4623758.png)

![2-(2-naphthyl)-2-oxoethyl 4-[(2,5-dimethylphenyl)amino]-4-oxobutanoate](/img/structure/B4623775.png)

![6-(4-fluorobenzylidene)-5-imino-2-(4-methylphenyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4623777.png)

![6-bromo-2-(3,4-dimethylphenyl)-4-{[4-(4-fluorobenzyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B4623785.png)

![2-amino-6-[(2-amino-2-oxoethyl)thio]-5-cyano-N-phenylnicotinamide](/img/structure/B4623788.png)

![7,7-dimethyl-2-{[3-(trifluoromethyl)phenyl]amino}-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B4623795.png)

![3,5-dimethyl-N-[1-(4-pyridinyl)ethyl]benzamide](/img/structure/B4623801.png)

![4-[4-(benzyloxy)phenyl]-N-(3-fluoro-4-methylphenyl)-1-piperazinecarboxamide](/img/structure/B4623803.png)

![1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-4-(2-fluorophenyl)piperazine](/img/structure/B4623842.png)

![N-(4-ethylphenyl)-6-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B4623850.png)